molecular formula C9H13N3 B13271414 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine

Cat. No.: B13271414
M. Wt: 163.22 g/mol
InChI Key: VVHKUJGKCBIRSS-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the fourth position and a pyrrolidin-3-yl group at the second position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidin-3-yl group. One common method involves the reaction of 4-methylpyrimidine with a suitable pyrrolidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(pyrrolidin-2-yl)pyrimidine: Similar structure but with the pyrrolidinyl group at a different position.

    4-Methyl-2-(pyrrolidin-4-yl)pyrimidine: Another isomer with the pyrrolidinyl group at the fourth position.

    2-(Pyrrolidin-3-yl)pyrimidine: Lacks the methyl group at the fourth position.

Uniqueness

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine is unique due to the specific positioning of the methyl and pyrrolidinyl groups, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct pharmacological properties compared to its isomers and analogs.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-3-ylpyrimidine

InChI

InChI=1S/C9H13N3/c1-7-2-5-11-9(12-7)8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3

InChI Key

VVHKUJGKCBIRSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C2CCNC2

Origin of Product

United States

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